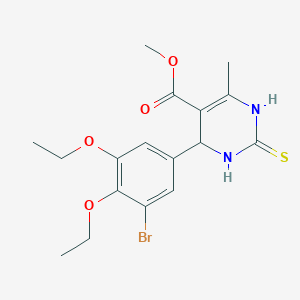![molecular formula C26H25NO3 B307585 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is a compound that has recently gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is known for its unique structure, which makes it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to exhibit anti-cancer properties by inducing apoptosis (cell death) in cancer cells. It has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function by inhibiting the activity of AChE, which is involved in the breakdown of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one in lab experiments are its unique structure and diverse biological activities. This compound has the potential to be developed into new drugs that can be used to treat a range of diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one. One direction is to further investigate the mechanism of action of this compound to better understand its biological activities. Another direction is to explore the potential of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to develop more efficient synthesis methods for this compound to increase its availability for lab experiments.
Synthesemethoden
The synthesis of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is a complex process that involves several steps. The first step is the preparation of the starting materials, which are 4-hydroxy-3-methoxybenzaldehyde and 9,9-dimethyl-6,8-dibromobenzo[c]phenanthridine. These two compounds are then subjected to a series of reactions, including condensation, reduction, and cyclization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one makes it a promising candidate for the development of new drugs. This compound has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C26H25NO3 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-5,6,8,10-tetrahydrobenzo[c]phenanthridin-7-one |
InChI |
InChI=1S/C26H25NO3/c1-26(2)13-19-18-10-8-15-6-4-5-7-17(15)25(18)27-24(23(19)21(29)14-26)16-9-11-20(28)22(12-16)30-3/h4-12,24,27-28H,13-14H2,1-3H3 |
InChI-Schlüssel |
QMBWASKVCKQXQK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C=CC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(NC3=C2C=CC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-(4-{[1-(2-cyanoethyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B307504.png)
![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)

![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![ethyl 2-{2-[2-(benzylamino)-2-oxoethoxy]benzylidene}-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307510.png)
![2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione](/img/structure/B307514.png)
![7-Propionyl-6-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307517.png)
![4-[(Z)-(1-acetyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B307519.png)
![2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307520.png)
![2-[2-(6-Bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl propionate](/img/structure/B307521.png)
![6-(3-Methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307523.png)
![6-(2-Chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307524.png)
![2-Bromo-6-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl butyrate](/img/structure/B307527.png)